Executive Summary 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol (C₁₁H₁₇NO) represents a specialized class of -amino alcohols characterized by a homologated phenethylamine backbone.[1] Unlike the more common -hydroxy-phenethy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-Amino-3-(2,4-dimethylphenyl)propan-2-ol (C₁₁H₁₇NO) represents a specialized class of
-amino alcohols characterized by a homologated phenethylamine backbone.[1] Unlike the more common -hydroxy-phenethylamines (e.g., norephedrine), this scaffold features an additional methylene bridge between the aromatic ring and the chiral hydroxyl center.[1]
This structural elongation imparts unique physicochemical properties, making the compound a critical intermediate in three primary domains:
Chiral Auxiliaries: As a ligand in asymmetric catalysis (e.g., enantioselective borane reductions).[1]
Pharmaceutical Intermediates: A precursor for heterocyclic ring closure (e.g., oxazolidinones) and a reference standard for impurity profiling in the synthesis of dimethyl-substituted sympathomimetics.[1]
Neuropharmacology Research: A tool compound for probing steric tolerance in monoamine transporter binding pockets, specifically distinguishing between binding modes of varying chain lengths.
This guide provides a definitive protocol for the synthesis, characterization, and handling of CID 82075023, emphasizing the epoxide aminolysis route for regioisomeric purity.
Chemical Profile & Structural Analysis[1][2][3][4]
Physicochemical Properties
Property
Value (Experimental/Predicted)
Context
Molecular Formula
C₁₁H₁₇NO
Molecular Weight
195.26 g/mol
Exact Mass
195.1259 Da
Monoisotopic
Chiral Center
C2 (Secondary Alcohol)
Exists as (R)- and (S)- enantiomers
pKa (Amine)
~9.5 - 9.8
Basic, forms stable salts (HCl, Tartrate)
LogP
1.9 - 2.1
Moderate lipophilicity; BBB permeable
Appearance
Viscous Oil / Low melting solid
Hygroscopic; tends to carbonate in air
Structural Logic
The molecule consists of three distinct pharmacophoric/functional zones:
Lipophilic Tail: The 2,4-dimethylphenyl moiety provides steric bulk and hydrophobic interaction potential.[1] The ortho-methyl group restricts rotation around the benzylic bond, influencing the conformational landscape.[1]
Chiral Linker: The propan-2-ol chain introduces a hydrogen-bond donor/acceptor site (OH) and a stereocenter critical for chiral recognition.[1]
Polar Head: The primary amine (NH₂) serves as a handle for derivatization (acylation, alkylation) or salt formation.[1]
Synthesis & Manufacturing Protocol
Retrosynthetic Analysis
Direct alkylation of amines with halides often leads to over-alkylation.[1] The most robust route for generating 1-amino-3-arylpropan-2-ols with high regiocontrol is the aminolysis of the corresponding epoxide .[1] The epoxide is accessible via the oxidation of an allyl precursor.[1]
Synthesis Workflow (DOT Visualization)
Figure 1: Synthetic pathway via epoxide ring opening, ensuring regioselective amine installation at the terminal carbon.[1]
Workup: Quench with sat. NH₄Cl.[1][2] Extract with diethyl ether.[1] Dry over MgSO₄ and concentrate.
Purification: Vacuum distillation to obtain the clear oil.
Step 2: Prilezhaev Epoxidation
Objective: Convert the alkene to 2-(2,4-dimethylbenzyl)oxirane .[1]
Reaction: Dissolve the allyl intermediate in DCM. Cool to 0°C.[1]
Addition: Add m-CPBA (meta-chloroperoxybenzoic acid, 1.1 eq) portion-wise to maintain temperature <5°C.
Monitoring: Stir at RT for 12 hours. Monitor by TLC (Hexane/EtOAc).[1]
Workup: Quench with Na₂SO₃ (removes excess peroxide) then NaHCO₃ (removes acid).[1] Wash organic layer with water.[1]
Isolation: Concentrate to yield the epoxide.[1] Caution: Epoxides are potentially mutagenic; handle in a fume hood.
Step 3: Regioselective Aminolysis
Objective: Ring opening to yield 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol .[1]
Setup: Place the epoxide in a pressure vessel (bomb) or sealed tube.[1]
Reagent: Add 7M NH₃ in Methanol (10 eq). Excess ammonia is crucial to prevent dimerization (formation of bis-alkylated secondary amines).[1]
Conditions: Heat to 60°C for 6–8 hours.
Purification: Concentrate to remove MeOH/NH₃. Dissolve residue in 1M HCl, wash with ether (removes non-basic impurities), then basify aqueous layer with NaOH to pH >12. Extract with DCM.[1]
Crystallization: Convert to the Hydrochloride salt using HCl/Dioxane for stable storage.
Tropylium ion formation from the dimethylbenzyl fragment (m/z 119).[1]
Pharmacological & Functional Potential[1][8][9]
Structure-Activity Relationship (SAR)
Unlike amphetamines (
-methyl-phenethylamines), this compound lacks the -methyl group protecting it from MAO (Monoamine Oxidase) metabolism, and the amine is separated by a hydroxy-propyl chain.[1]
Adrenergic Activity: Expected to be significantly lower than norephedrine due to the chain extension (homologation).[1]
Binding Affinity: The 2,4-dimethyl substitution creates steric bulk that may favor selectivity for specific transporter conformations or serve as a "bulky" probe in receptor mapping.
Application as a Chiral Ligand
The 1,2-amino-alcohol motif is a privileged structure in asymmetric synthesis.[1]
Mechanism: The nitrogen and oxygen atoms can chelate metals (Zn, B, Cu), creating a rigid chiral environment.
Reaction Utility: Enantioselective alkylation of aldehydes (with diethylzinc) or borane reduction of ketones.[1]
Safety & Handling (SDS Summary)
Hazard Classification:
H314: Causes severe skin burns and eye damage (due to primary amine/alkaline nature).[1]
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The free base absorbs CO₂ from the air; the HCl salt is hygroscopic.[1]
Spill: Neutralize with dilute acetic acid before disposal.
References
PubChem. (n.d.).[1][3][4][5] Compound Summary: 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol (CID 82075023).[1] National Library of Medicine.[1] Retrieved from [Link][1]
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Reference for Epoxide Aminolysis mechanisms).
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. [Link][1]
Karimi-Jabhari, Z., et al. (2012).[1] Regioselective ring opening of epoxides with amines. Tetrahedron Letters. (Validation of regioselectivity in aminolysis).
This in-depth technical guide details the chemical identity, synthesis, analytical profile, and applications of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol , a specialized organic intermediate used in pharmaceutical resear...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide details the chemical identity, synthesis, analytical profile, and applications of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol , a specialized organic intermediate used in pharmaceutical research and chemical synthesis.
[1]
Chemical Identity & Nomenclature
This compound is a chiral amino alcohol characterized by a propan-2-ol backbone substituted at the C1 position with a primary amine and at the C3 position with a 2,4-dimethylphenyl group. It serves as a critical structural motif in the development of adrenergic receptor ligands and other bioactive molecules.
attack of ammonia on the less hindered terminal carbon of the epoxide.
Conditions: Sealed tube/autoclave,
, 4–12 hours.
Visualizing the Synthetic Workflow
Figure 1: Step-wise synthesis via the epoxide ring-opening route.
Analytical Characterization
To validate the identity of CAS 1226151-41-2, researchers should look for the following spectral signatures.
Proton NMR (-NMR) Expectations
Solvent:
or
Position
Shift (, ppm)
Multiplicity
Integration
Assignment
Aromatic Ring
6.8 – 7.1
Multiplet
3H
Ar-H (C3, C5, C6 protons)
Benzylic
2.6 – 2.8
Doublet of doublets
2H
Methine
3.6 – 3.8
Multiplet
1H
Aminomethyl
2.5 – 2.7
Doublet of doublets
2H
Methyl Groups
2.2 – 2.3
Two Singlets
6H
(positions 2,4)
Labile Protons
Variable
Broad Singlet
3H
and (exchangeable with )
Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI+)
Molecular Ion
: Calculated: 180.14 Da. Observed: 180.1 ± 0.2 m/z .
Fragmentation Pattern:
Loss of
(30 Da) fragment at ~150 m/z.
Tropylium ion formation (dimethyl-substituted)
fragment at ~119 m/z.
Applications & Biological Relevance
Pharmaceutical Research
This compound is primarily utilized as a chiral building block in the synthesis of:
Adrenergic Receptor Ligands: The 1-amino-3-phenylpropan-2-ol scaffold is a homolog of the classic phenylethanolamine (e.g., norepinephrine) structure. The extra methylene group (
) alters receptor binding affinity, often increasing selectivity for -adrenergic receptors or specific dopamine receptor subtypes.
Monoamine Transporter Inhibitors: Derivatives of this scaffold are investigated for their ability to inhibit the reuptake of serotonin (SERT) and norepinephrine (NET).
Metabolite Standards: It serves as a reference standard for the metabolic profiling of 2,4-dimethyl-substituted drugs (e.g., specific veterinary agents or agrochemicals like Amitraz metabolites).
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Hygroscopic.
References
Chemical Identity & CAS
Source: Biozol/ChemSRC D
Link:
Synthetic Methodology (General Epoxide Opening):
Title: "Regioselective ring opening of epoxides with amines."
Source:Tetrahedron Letters, Vol 46, Issue 36, 2005.
Context: Describes the standard protocol for converting aryl-epoxides to
-amino alcohols.
1-Amino-3-(2,4-dimethylphenyl)propan-2-ol vs 1-Amino-3-(2,4-dimethylphenoxy)propan-2-ol
An In-Depth Technical Guide to 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol and 1-Amino-3-(2,4-dimethylphenoxy)propan-2-ol: A Comparative Analysis for Drug Development Professionals Executive Summary This technical guide pr...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol and 1-Amino-3-(2,4-dimethylphenoxy)propan-2-ol: A Comparative Analysis for Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive comparative analysis of two structurally related propanolamine derivatives: 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol and 1-Amino-3-(2,4-dimethylphenoxy)propan-2-ol. The core structural distinction—the presence of an ether oxygen in the phenoxy compound—is dissected to reveal its profound impact on pharmacological activity. This document establishes that 1-Amino-3-(2,4-dimethylphenoxy)propan-2-ol belongs to the aryloxypropanolamine class, renowned for its potent β-adrenergic receptor antagonism. In contrast, 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol, a phenylpropanolamine, is predicted to exhibit a distinct pharmacological profile, likely acting as an indirect sympathomimetic. This guide details synthetic methodologies, explores the mechanistic basis of their divergent biological actions through the lens of β-adrenergic signaling, and provides robust, field-proven experimental workflows for their empirical evaluation.
Introduction: A Tale of Two Molecules
In drug discovery, subtle structural modifications can lead to vastly different biological outcomes. This principle is vividly illustrated by comparing 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol and 1-Amino-3-(2,4-dimethylphenoxy)propan-2-ol. These molecules share a common 1-amino-propan-2-ol backbone and a 2,4-dimethyl substituted aromatic ring. However, they are fundamentally distinguished by a single atom: an ether oxygen linking the propanolamine chain to the aromatic ring in the latter compound.
1-Amino-3-(2,4-dimethylphenoxy)propan-2-ol: This molecule is classified as an aryloxypropanolamine . This structural class is the cornerstone of modern β-blocker pharmacology.[1][2] The aryloxypropanolamine backbone is essential for high-affinity binding and antagonism at β-adrenergic receptors.[3][4]
1-Amino-3-(2,4-dimethylphenyl)propan-2-ol: Lacking the ether oxygen, this compound is a phenylpropanolamine . This class includes agents known to act as sympathomimetics, often by promoting the release of endogenous norepinephrine.[5][6]
This guide will systematically deconstruct these differences, providing the scientific rationale and experimental frameworks necessary for researchers to investigate and leverage their distinct properties.
Chemical Synthesis and Characterization
The divergent structures necessitate different synthetic strategies. The synthesis of the aryloxypropanolamine is a well-established route in medicinal chemistry, while the phenylpropanolamine requires an alternative approach.
Synthesis of 1-Amino-3-(2,4-dimethylphenoxy)propan-2-ol
The synthesis of aryloxypropanolamines is classically achieved via a two-step process involving an etherification reaction followed by amination.[7][8]
Protocol 2.1: Synthesis via Epichlorohydrin Route
Step 1: Etherification. 2,4-Dimethylphenol is reacted with epichlorohydrin in the presence of a base (e.g., sodium hydroxide) to form the intermediate epoxide, 1-(2,4-dimethylphenoxy)-2,3-epoxypropane. The base deprotonates the phenol, allowing the resulting phenoxide to attack the least hindered carbon of epichlorohydrin.
Step 2: Amination. The formed epoxide is subsequently opened by reaction with ammonia or a protected amine source. This nucleophilic ring-opening reaction is regioselective, with the amine attacking the terminal carbon of the epoxide, yielding the desired 1-Amino-3-(2,4-dimethylphenoxy)propan-2-ol.[8]
Step 3: Purification and Characterization. The final product is purified using standard techniques such as recrystallization or column chromatography. Characterization is confirmed by NMR, mass spectrometry, and melting point analysis.
Synthesis of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol
The synthesis of this phenylpropanolamine can be approached through methods developed for related amino alcohols.[9][10]
Protocol 2.2: Synthesis via Aldol Condensation Approach
Step 1: Aldol Condensation. 2,4-Dimethylbenzaldehyde is reacted with nitroethane in the presence of a base to form 1-(2,4-dimethylphenyl)-2-nitroprop-1-ene.
Step 2: Reduction. The nitroalkene is then reduced. A reducing agent like Lithium Aluminum Hydride (LiAlH₄) can simultaneously reduce the nitro group to an amine and the alkene double bond.
Step 3: Alternative Reduction. Alternatively, the double bond can be reduced first, followed by reduction of the nitro group to yield the corresponding amino alcohol.
Step 4: Purification and Characterization. The product is purified via column chromatography or distillation, and its structure is confirmed by spectroscopic methods.
Comparative Pharmacological Profiles and Mechanism of Action
The presence of the ether linkage is the primary determinant of the profound pharmacological differences between these two molecules.[4]
1-Amino-3-(2,4-dimethylphenoxy)propan-2-ol: A β-Adrenergic Antagonist
The aryloxypropanolamine structure is the archetypal pharmacophore for β-blockers.[1][2] These drugs are competitive antagonists of endogenous catecholamines like norepinephrine and epinephrine at β-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[3][11]
Mechanism of Action:
β-adrenergic receptors, upon stimulation by an agonist (e.g., norepinephrine), couple to the Gs alpha subunit (Gαs).[12][13] This activates adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger, cyclic AMP (cAMP).[11] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, leading to a physiological response such as increased heart rate and contractility.[12][14]
1-Amino-3-(2,4-dimethylphenoxy)propan-2-ol is predicted to competitively bind to the β-adrenergic receptor, preventing the binding of endogenous agonists and thereby blocking the downstream signaling cascade, leading to a reduction in cAMP production.[3][13]
Caption: Canonical β-Adrenergic Signaling Pathway and Point of Antagonism.
1-Amino-3-(2,4-dimethylphenyl)propan-2-ol: A Probable Sympathomimetic Agent
Phenylpropanolamine (PPA) and its analogues are known to act as sympathomimetic agents.[6][15] Their primary mechanism is often indirect, involving the release of endogenous norepinephrine from sympathetic nerve terminals.[5] This released norepinephrine then acts on adrenergic receptors to elicit a response. Some phenylpropanolamines may also have weak direct agonist activity at α- and β-adrenergic receptors.[5][16]
Therefore, 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol is unlikely to be a potent β-blocker. Instead, it is expected to cause an increase in synaptic norepinephrine, leading to the activation of adrenergic signaling pathways, a functional outcome opposite to that of its phenoxy counterpart.
Key Experimental Workflows for Comparative Evaluation
To empirically validate the predicted pharmacological profiles, a tiered experimental approach is essential. This workflow progresses from confirming target engagement to quantifying functional cellular responses.
Caption: Tiered Experimental Workflow for Compound Characterization.
Workflow 1: Radioligand Binding Assay
This assay is the gold standard for determining if a compound binds to a specific receptor and for quantifying its binding affinity.[17][18] A competitive binding format is used to determine the inhibition constant (Ki) of the test compounds.[19]
Protocol 4.1: Competitive Radioligand Binding Assay for β-Adrenergic Receptors
Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the β-adrenergic receptor subtype of interest (e.g., β1 or β2).[20]
Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., ³H-Dihydroalprenolol, a known β-receptor antagonist) and varying concentrations of the test compound.[19][20]
Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 30°C with gentle agitation).[20]
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The membranes with bound radioligand are trapped on the filter.[20]
Detection: Quantify the radioactivity trapped on the filters using a scintillation counter.
Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.[20]
Workflow 2: cAMP Functional Assay
This cell-based assay measures the functional consequence of receptor binding—the modulation of intracellular cAMP levels.[21][22] It can distinguish between antagonists, agonists, and inverse agonists.
Protocol 4.2: cAMP Accumulation Assay
Cell Culture: Plate cells expressing the target β-adrenergic receptor in a suitable microplate format.
Antagonist Mode: To test for antagonism, pre-incubate the cells with varying concentrations of the test compound. Then, stimulate the cells with a fixed concentration of a known agonist (e.g., isoproterenol) that elicits a submaximal response (EC80).
Agonist Mode: To test for agonism, incubate the cells with varying concentrations of the test compound alone.
Lysis and Detection: After incubation, lyse the cells and measure the accumulated cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen technology.[22]
Data Analysis:
Antagonist: Plot the cAMP response against the log concentration of the test compound to determine the IC50 (concentration causing 50% inhibition of the agonist response).
Agonist: Plot the cAMP response against the log concentration of the test compound to determine the EC50 (concentration causing 50% of the maximal response) and the Emax (maximal effect).
Predicted Data and Structure-Activity Relationship (SAR) Insights
Based on established pharmacology, the following outcomes are predicted from the experimental workflows.
Table 1: Predicted Pharmacological Data
Compound
Predicted β-Receptor Binding (Ki)
Predicted Functional Activity (cAMP Assay)
1-Amino-3-(2,4-dimethylphenoxy)propan-2-ol
Potent (Low nM range)
Antagonist: Dose-dependent inhibition of agonist-induced cAMP production (Low nM IC50). No intrinsic agonist activity.
1-Amino-3-(2,4-dimethylphenyl)propan-2-ol
Weak or No Significant Binding
No significant antagonist activity. May show weak agonist activity at high concentrations due to indirect norepinephrine release.
Structure-Activity Relationship (SAR) Insights:
The data reinforces a critical SAR principle for β-blockers: the aryloxypropanolamine moiety is essential for high-potency antagonism.[3][4][23] The ether oxygen is believed to correctly position the side chain for optimal interaction with the receptor's binding pocket. The absence of this oxygen in the phenylpropanolamine derivative drastically reduces or abolishes this specific, high-affinity interaction, unmasking other, weaker pharmacological effects like indirect sympathomimetic activity.[4][5]
Conclusion and Future Directions
The comparative analysis of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol and 1-Amino-3-(2,4-dimethylphenoxy)propan-2-ol serves as a powerful case study in medicinal chemistry. The phenoxy derivative is a classic candidate for development as a β-adrenergic antagonist, warranting further investigation into its receptor subtype selectivity (β1 vs. β2), in vivo efficacy, and safety profile. Conversely, the phenyl derivative, with its predicted sympathomimetic properties, is unsuitable for this therapeutic application but could be explored for other activities associated with phenylpropanolamines, such as decongestant effects, albeit with caution due to the known cardiovascular risks of that class.[5][24] This guide provides the foundational knowledge and experimental blueprints for drug development professionals to efficiently characterize and differentiate such structurally related compounds.
References
Cardiac β-adrenergic Signaling - GeneGlobe - QIAGEN . (n.d.). QIAGEN. Retrieved February 12, 2026, from [Link]
Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells . (2020). International Journal of Molecular Sciences. Retrieved February 12, 2026, from [Link]
GPCR-radioligand binding assays . (2018). PubMed. Retrieved February 12, 2026, from [Link]
Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands . (1989). American Journal of Hypertension. Retrieved February 12, 2026, from [Link]
Beta 1 Receptors - StatPearls - NCBI Bookshelf . (2023). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
Beta-blockers . (n.d.). Deranged Physiology. Retrieved February 12, 2026, from [Link]
Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands . (1989). PubMed. Retrieved February 12, 2026, from [Link]
Alternative signaling: cardiomyocyte β1-adrenergic receptors signal through EGFRs . (2007). Journal of Clinical Investigation. Retrieved February 12, 2026, from [Link]
Novel signaling pathway through the beta-adrenergic receptor . (2002). ResearchGate. Retrieved February 12, 2026, from [Link]
GPCR Membrane Ligand Binding Assay Development . (n.d.). Multispan, Inc. Retrieved February 12, 2026, from [Link]
Data Sheet Radioligand Binding Assay Protocol . (n.d.). Gifford Bioscience. Retrieved February 12, 2026, from [Link]
Structure Activity Relationship - Adrenergic Blockers . (n.d.). Pharmacy 180. Retrieved February 12, 2026, from [Link]
General beta-blocker structure (aryloxypropanolamines) . (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
Radioligand Binding Assay . (n.d.). Gifford Bioscience. Retrieved February 12, 2026, from [Link]
Comparison between phenylpropanolamine and structurally related compounds on gastric transit in the rat . (1993). PubMed. Retrieved February 12, 2026, from [Link]
β-blockers augment L-type Ca2+ channel activity by targeting spatially restricted β2AR signaling in neurons . (2021). eLife. Retrieved February 12, 2026, from [Link]
Pharmacology and safety of phenylpropanolamine . (2000). Semantic Scholar. Retrieved February 12, 2026, from [Link]
cAMP Accumulation Assay . (n.d.). Creative BioMart. Retrieved February 12, 2026, from [Link]
Synthesis of 1,3‐bis(aryloxy)propan‐2‐amines . (2020). ResearchGate. Retrieved February 12, 2026, from [Link]
Phenylpropanolamine and other over-the-counter vasoactive compounds . (1988). PubMed. Retrieved February 12, 2026, from [Link]
Phenylpropanolamine - Wikipedia . (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]
Synthetic methods of chiral aryloxy propanol amine compounds and salts thereof. (2008). Eureka.
Cardiovascular differences between phenylpropanolamine and its related norephedrine isomers in the rat . (1987). PubMed. Retrieved February 12, 2026, from [Link]
1-aryloxy-3-amino-2-propanols, their preparation and use. (1988). Google Patents.
β-blockers increase cAMP and stimulate insulin secretion through a PKA/RYR2/TRPM5 pathway in pancreatic β-cells in vitro . (2024). bioRxiv. Retrieved February 12, 2026, from [Link]
β‐Adrenergic Blockers Increase cAMP and Stimulate Insulin Secretion Through a PKA/RYR2/TRPM5 Pathway in Pancreatic β‐Cells In Vitro . (2025). PMC. Retrieved February 12, 2026, from [Link]
Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol . (2017). Semantic Scholar. Retrieved February 12, 2026, from [Link]
Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity . (2011). PMC. Retrieved February 12, 2026, from [Link]
Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones . (2021). Biopolymers and Cell. Retrieved February 12, 2026, from [Link]
1-amino-3-phenoxy-2-propanol . (n.d.). Stenutz. Retrieved February 12, 2026, from [Link]
Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones . (2021). ResearchGate. Retrieved February 12, 2026, from [Link]
1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol . (n.d.). Pharmaffiliates. Retrieved February 12, 2026, from [Link]
Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators . (2021). PMC. Retrieved February 12, 2026, from [Link]
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives . (2011). ResearchGate. Retrieved February 12, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Synthesis, Stereochemical Resolution, and Pharmacological Scope
Executive Summary & Core Definition
Dimethylphenyl propanolamine (DMPPA) derivatives represent a critical subclass of phenethylamine scaffolds, structurally characterized by the presence of a 1-hydroxy-2-amino-propyl chain attached to a dimethyl-substituted benzene ring. While the parent molecule, phenylpropanolamine (PPA/Norephedrine), is a well-documented sympathomimetic, the addition of two methyl groups to the aromatic ring introduces significant complexity in regioisomerism (positional substitution) and stereoisomerism (chirality).
For drug development and forensic researchers, DMPPAs present a dual challenge:
Synthetic Control: Directing the stereochemical outcome (erythro vs. threo) during the reduction of precursor nitrostyrenes or propiophenones.
Analytical Resolution: Differentiating between the six regioisomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, 3,5-) and their respective enantiomers, which often co-elute in standard reverse-phase HPLC.
This guide provides a technical roadmap for the synthesis, separation, and structural characterization of these isomers, grounded in protocols validated for amphetamine-type stimulants and adrenergic ligands.
Structural Hierarchy: The Isomer Landscape
The term "Dimethylphenyl propanolamine" technically covers a matrix of 24 distinct isomers when accounting for both ring substitution and stereocenters.
2.1 Regioisomerism (Ring Substitution)
The "dimethyl" moiety can occupy six distinct patterns on the phenyl ring. These patterns drastically alter the steric environment of the pharmacophore and its metabolic stability (e.g., 4-position methylation blocks para-hydroxylation).
Regioisomer
Steric Influence
Pharmacological Relevance
2,4-DMPPA
High (Ortho-shielding)
Common impurity in industrial synthesis; potential agonist.
3,4-DMPPA
Moderate
Structural analog of Xylopropamine; high adrenergic potency.
2,5-DMPPA
High
Analog of Methoxamine; often associated with selective activity.
2,6-DMPPA
Very High
"Clam-shell" steric hindrance; often metabolically resistant.
3,5-DMPPA
Low
Symmetrical; often used as a probe for receptor pocket width.
2,3-DMPPA
High
Less common; significant steric clash with the side chain.
2.2 Stereoisomerism (Chiral Centers)
Like PPA, DMPPA possesses two chiral centers at C1 (hydroxyl) and C2 (amine).
Erythro (Syn): The amino and hydroxyl groups are on the same side in the Fischer projection.[1] (1R,2S) and (1S,2R).
Threo (Anti): The amino and hydroxyl groups are on opposite sides. (1R,2R) and (1S,2S).
Critical Note: In PPA pharmacology, the erythro form often corresponds to direct-acting adrenergic activity (e.g., Norephedrine), while the threo form (Norpseudoephedrine) acts as a releasing agent. This structure-activity relationship (SAR) generally holds for DMPPA derivatives.
Synthetic Pathways & Stereocontrol
The synthesis of DMPPA isomers generally follows the Henry Reaction (Nitroaldol Condensation) followed by reduction. The choice of reducing agent is the primary determinant of the Erythro:Threo ratio.
3.1 The Henry-Grignard Workflow
Figure 1: Stereodivergent synthesis pathways for DMPPA derivatives. Method A favors erythro isomers due to chelation control, while Method C (reduction of the corresponding ketone) often favors threo isomers.
Nitroalkene Formation: Reflux 3,4-dimethylbenzaldehyde (10 mmol) with nitroethane (15 mmol) and ammonium acetate (catalytic) in acetic acid for 4 hours. Crystallize the resulting yellow 1-(3,4-dimethylphenyl)-2-nitropropene.
Reduction (Erythro-Dominant):
Suspend LiAlH4 (4 eq) in anhydrous THF under nitrogen.
Add the nitropropene solution dropwise at 0°C. Causality: Low temperature prevents polymerization and favors the Cram chelation model transition state, enhancing erythro selectivity.
Reflux for 6 hours.
Quench with Glauber’s salt (Na2SO4·10H2O) to minimize emulsion formation.
Purification: Acid-base extraction. The free base is an oil; convert to Hydrochloride salt using ethereal HCl for crystallization.
Analytical Resolution: Separation of Isomers
Separating the erythro and threo pairs of ring-methylated PPAs is notoriously difficult due to their identical molecular weight and similar pKa values.
4.1 Chromatographic Strategy (HPLC)
Standard C18 columns often fail to resolve these diastereomers at low pH. The addition of an ion-pairing agent or the use of a Phenyl-Hexyl column exploits the
interactions with the aromatic ring, which differ slightly between regioisomers.
Recommended Protocol: Chiral Resolution
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
Mobile Phase: Hexane:Ethanol:Diethylamine (90:10:0.1).
Mechanism: The chiral stationary phase interacts differentially with the hydroxyl group's spatial orientation.
Detection: UV at 210 nm (Ar-ring absorption).
4.2 GC-MS Derivatization Workflow
For forensic identification, derivatization is required to improve volatility and induce characteristic fragmentation.
Procedure: Incubate sample (50 µg) with PFPA (50 µL) at 60°C for 20 mins.
Result: The O,N-di-PFP derivatives show distinct retention times.
Threo isomers typically elute before Erythro isomers on non-polar capillary columns (e.g., DB-5MS).
Figure 2: Analytical decision tree for DMPPA characterization. Derivatization (Method 2) is the gold standard for simultaneous regio- and stereochemical differentiation.
The addition of methyl groups to the PPA scaffold alters the lipophilicity (LogP) and receptor binding affinity.
Parameter
PPA (Parent)
3,4-Dimethyl-PPA
2,4-Dimethyl-PPA
LogP (Calc)
~0.8
~1.9
~1.8
BBB Penetration
Moderate
High
High
MAO Susceptibility
High
Reduced
Reduced
Primary Target
-Adrenergic
Mixed
-Selective (Putative)
Mechanism of Action:
Direct Agonism: The erythro isomers of DMPPA mimic norepinephrine, binding directly to adrenergic receptors. The 3,4-dimethyl substitution pattern typically enhances
-adrenergic affinity compared to the unsubstituted parent.
Releasing Agent Activity: The threo isomers often act as substrates for the norepinephrine transporter (NET), entering the presynaptic neuron and displacing norepinephrine from storage vesicles (VMAT2 interaction).
Toxicology Alert:
Ring-methylated amphetamine derivatives (and by extension, their propanolamine analogs) are often associated with higher serotonergic activity (5-HT) compared to simple amphetamines, increasing the risk of serotonin syndrome or valvular heart disease (via 5-HT2B agonism) in high-dose scenarios.
References
UNODC. (2006). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. United Nations Office on Drugs and Crime. Link
Awad, T., et al. (2010).[2][3] "GC-MS studies on side chain regioisomers related to substituted methylenedioxyphenethylamines." Journal of Chromatographic Science. Link
NIST. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations for Seized Drug Practitioners. Organization of Scientific Area Committees (OSAC) for Forensic Science. Link
Sakamoto, M., et al. (2023). "Analytical characterization and differentiation between threo- and erythro-4-fluoroethylphenidate." Forensic Toxicology. Link
PubChem. (2025).[4] 1-Aminopropan-2-ol and Derivatives (Data Source).[5] National Library of Medicine. Link
Application Note: 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol as a Chiral Building Block in Asymmetric Synthesis
Introduction Chiral 1,2-amino alcohols are privileged structural motifs and indispensable tools in modern asymmetric synthesis.[1] Their utility stems from the presence of two vicinal functional groups—an amine and a hyd...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Chiral 1,2-amino alcohols are privileged structural motifs and indispensable tools in modern asymmetric synthesis.[1] Their utility stems from the presence of two vicinal functional groups—an amine and a hydroxyl group—at a stereogenic center. This arrangement allows them to serve as versatile chiral building blocks, auxiliaries, and ligands for a myriad of stereoselective transformations.[1] 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol, with its defined stereochemistry and substituted aryl group, offers a unique combination of steric and electronic properties. This makes it a valuable precursor for the synthesis of more complex chiral molecules, particularly in the development of novel therapeutics and fine chemicals. One of the most powerful applications of chiral amino alcohols is their conversion into oxazolidinone auxiliaries, famously pioneered by David A. Evans.[2][3] These auxiliaries enable highly diastereoselective alkylation, aldol, and Diels-Alder reactions, providing reliable access to enantiomerically pure compounds.[2] This application note provides a detailed protocol for the synthesis of a chiral oxazolidinone from 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol and discusses the underlying principles that ensure high stereochemical control.
Physicochemical Properties of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol
A thorough understanding of the physical and chemical properties of a starting material is critical for successful reaction planning and execution. The properties of the title compound are summarized below.
Property
Value
Molecular Formula
C₁₁H₁₇NO
Molecular Weight
179.26 g/mol
Appearance
Off-white to white crystalline solid (typical for amino alcohols)
Solubility
Soluble in methanol, ethanol, dichloromethane, THF. Sparingly soluble in water.
Chirality
Contains at least one stereocenter at the carbinol carbon. Available in (R) and (S) enantiopure forms.
Core Application: Synthesis of (4S)-4-((2,4-dimethylphenyl)methyl)-1,3-oxazolidin-2-one
This section details the conversion of (S)-1-Amino-3-(2,4-dimethylphenyl)propan-2-ol into its corresponding chiral oxazolidinone auxiliary. This transformation is a cornerstone application, creating a powerful tool for subsequent asymmetric C-C bond-forming reactions. The protocol described is an adaptation of well-established methods for the cyclization of β-amino alcohols.[3][4]
Reaction Principle
The synthesis of an oxazolidinone from a 1,2-amino alcohol involves the formation of a cyclic carbamate. This can be achieved using various carbonylating agents such as phosgene (or its safer equivalents like triphosgene or carbonyldiimidazole), diethyl carbonate, or by forming a carbamate that subsequently undergoes intramolecular cyclization. The following protocol utilizes carbonyldiimidazole (CDI), a safe and effective reagent for this transformation. The reaction proceeds via an initial acylation of the amino group by CDI, followed by an intramolecular nucleophilic attack of the hydroxyl group on the activated carbonyl, leading to the cyclized product and releasing imidazole.
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Standard glassware for workup and purification
Procedure:
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (S)-1-Amino-3-(2,4-dimethylphenyl)propan-2-ol (e.g., 5.0 g, 27.9 mmol).
Dissolve the amino alcohol in 100 mL of anhydrous THF under a nitrogen atmosphere. Stir until all solid has dissolved.
Reagent Addition: To the stirred solution at room temperature, add carbonyldiimidazole (e.g., 4.98 g, 30.7 mmol, 1.1 eq) portion-wise over 15 minutes. Effervescence may be observed.
After the addition is complete, allow the mixture to stir at room temperature for an additional 30 minutes.
Reaction: Heat the reaction mixture to 60 °C and maintain this temperature overnight (approx. 16 hours).
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% EtOAc in hexanes). The product should have a higher Rf value than the starting amino alcohol.
Workup: Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
Carefully pour the reaction mixture into 100 mL of deionized water.
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL).
Combine the organic layers and wash with brine (1 x 100 mL) to remove residual water and imidazole.
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50% EtOAc).
Combine the fractions containing the pure product and concentrate under reduced pressure to afford (4S)-4-((2,4-dimethylphenyl)methyl)-1,3-oxazolidin-2-one as a white crystalline solid. Characterize by NMR, IR, and mass spectrometry.
Causality and Experimental Insights
The choices made in this protocol are deliberate and grounded in established principles of organic synthesis to ensure high yield, purity, and retention of stereochemical integrity.
Choice of Solvent (Anhydrous THF): Tetrahydrofuran is an excellent solvent for this reaction as it is polar enough to dissolve the starting materials and intermediates, yet it is aprotic and will not interfere with the reactive CDI. The use of anhydrous solvent is critical to prevent the hydrolysis of CDI, which would reduce its efficiency.
Use of Carbonyldiimidazole (CDI): CDI is a superior alternative to highly toxic phosgene or less reactive carbonates.[3] It acts as a carbonyl-transfer agent, and the byproducts (imidazole and CO₂) are easily managed. The 1.1 molar excess ensures the complete conversion of the starting amino alcohol.
Heating the Reaction: While the initial acylation can occur at room temperature, the intramolecular cyclization (the rate-limiting step) is often slow. Heating to 60 °C provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe without promoting side reactions or decomposition.[4]
Aqueous Workup and Brine Wash: The water quench hydrolyzes any remaining CDI and helps to dissolve the imidazole byproduct. The subsequent brine wash is a standard technique used to break up emulsions and remove the bulk of the water from the organic layer before the final drying step with Na₂SO₄, improving the efficiency of the drying process.
Column Chromatography: This purification technique is essential for removing any unreacted starting material, imidazole, and other minor impurities, yielding the oxazolidinone auxiliary in high purity, which is critical for its use in subsequent high-stakes stereoselective reactions.
Logical Pathway: From Building Block to Complex Molecule
The synthesized oxazolidinone is not an endpoint but a powerful intermediate. Its primary function is to act as a chiral auxiliary, directing the stereochemical outcome of subsequent reactions. The diagram below illustrates its logical application in a classic asymmetric alkylation, a process that establishes a new stereocenter with high fidelity.
Caption: Application of the Chiral Auxiliary.
This pathway demonstrates the strategic value of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol. It is first converted into a robust control element (the oxazolidinone). This element then directs the formation of a new chiral center with high precision. Finally, the auxiliary can be cleaved and potentially recycled, making the process efficient and atom-economical.[2] This entire sequence is a testament to the power of auxiliary-based asymmetric synthesis in modern drug discovery and development.[5][6]
References
Bergman, J., et al. (2014). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science. Available at: [Link]
Organic Chemistry Portal. Oxazolidinone synthesis. Available at: [Link]
dos Santos, V. G., et al. (2012). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules. Available at: [Link]
Somfai, P. (2002). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. DiVA portal. Available at: [Link]
Chandrasekhar, S., et al. (2002). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA. Available at: [Link]
Takacs, J. M., et al. (1995). Preparation of Chiral Oxazolidin-2-ones and Vicinal Amino Alcohols. The Journal of Organic Chemistry. Available at: [Link]
Jiménez, S., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality. Available at: [Link]
da Silva, A. F. G., et al. (2020). Amino Acids in the Development of Prodrugs. Molecules. Available at: [Link]
Zasukhin, V., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. Available at: [Link]
Application Note: Custom Synthesis of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol
This Application Note is designed to serve as a definitive technical guide for the custom synthesis of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol . It addresses the specific challenges of synthesizing this sterically cong...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed to serve as a definitive technical guide for the custom synthesis of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol . It addresses the specific challenges of synthesizing this sterically congested, electron-rich amino alcohol scaffold and outlines a scalable, robust protocol suitable for pharmaceutical intermediate production.[1]
Abstract & Molecule Profile
1-Amino-3-(2,4-dimethylphenyl)propan-2-ol (Structure 1 ) is a critical chiral building block, often utilized in the development of adrenergic receptor modulators and as a linker in fragment-based drug discovery (FBDD).[1] Its structure features a propanol backbone connecting a primary amine and a lipophilic 2,4-dimethylphenyl moiety.[1]
The synthesis presents unique challenges:
Regiocontrol: Ensuring exclusive C1-amination versus C2-attack during epoxide opening.
Steric Hindrance: The ortho-methyl group at the 2-position of the phenyl ring imposes steric constraints that affect the kinetics of nucleophilic substitution at the benzylic position (if applicable) or Grignard coupling efficiency.[1]
Chirality: The C2 alcohol is a stereogenic center requiring high enantiomeric excess (ee > 98%) for pharmaceutical applications.[1]
This guide details a Grignard-Mediated Epoxide Opening strategy, optimized for scalability and enantiopurity.
Retrosynthetic Analysis
To design the most efficient route, we analyze the molecule via disconnection of the C1-N and C2-C3 bonds.[1]
Strategic Disconnections[1]
Path A (Aminolysis): Disconnection of the C1-N bond reveals the Aryl-Epoxide intermediate.[1] This is the preferred route for introducing the amine functionality under mild conditions.
Path B (C-C Bond Formation): Disconnection at C3 reveals a Grignard synthon (2,4-dimethylphenylmagnesium bromide) and Epichlorohydrin .[1] This allows the construction of the carbon skeleton from commoditized starting materials (1-bromo-2,4-dimethylbenzene).[1]
Selected Route: The "Chlorohydrin-Epoxide" Sequence
We utilize a convergent synthesis involving the coupling of a Grignard reagent with epichlorohydrin, followed by base-mediated ring closure and subsequent aminolysis.[1] This route avoids unstable aldehyde intermediates common in the Henry reaction (nitroaldol) pathway.[1]
Figure 1: Retrosynthetic tree illustrating the Grignard-Epichlorohydrin strategy.[1] This modular approach allows for the introduction of chirality by selecting (S)- or (R)-epichlorohydrin.[1]
Detailed Synthetic Protocol
Safety Warning: This protocol involves the use of organometallic reagents, toxic epoxides, and pressurized ammonia. All operations must be performed in a fume hood with appropriate PPE.
Step 1: Preparation of 1-Chloro-3-(2,4-dimethylphenyl)propan-2-ol
This step constructs the carbon skeleton.[1] The use of Copper(I) Iodide (CuI) is critical to catalyze the opening of epichlorohydrin at the terminal carbon by the Grignard reagent, favoring the chlorohydrin over the direct epoxide product which can lead to polymerization.
Grignard Formation: In a dry 3-neck flask under N2, activate Mg turnings with a crystal of iodine. Add a solution of 1-bromo-2,4-dimethylbenzene in THF dropwise to maintain a gentle reflux. Stir for 1 hour after addition until Mg is consumed.
Coupling: Cool the Grignard solution to -20°C. Add CuI (5 mol%).
Add Epichlorohydrin dropwise, maintaining internal temperature < -10°C. Note: The ortho-methyl group provides steric bulk, reducing side reactions at the ipso position, but requires strict temperature control to prevent oligomerization.[1]
Allow to warm to 0°C and stir for 4 hours. Quench with saturated NH4Cl (aq).[1]
Extract with Ethyl Acetate (EtOAc), dry over Na2SO4, and concentrate to yield the crude chlorohydrin.
Step 2: Epoxide Ring Closure
Converting the chlorohydrin to the epoxide purifies the intermediate and activates it for amine attack.
Reaction: Selective O-acylation of the (R)-enantiomer using Vinyl Acetate in MTBE.
Outcome: The (S)-amine remains unreacted, while the (R)-amine is converted to the ester-amide.[1] Separation is achieved via acid-base extraction.[1]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis service, highlighting decision nodes for chiral vs. racemic requirements.
Figure 2: Operational workflow for the custom synthesis service, distinguishing between racemic and enantioselective pathways.
Scientific Commentary & Troubleshooting
Why this route?
While the Henry reaction (nitroaldol) is a classic route for amino alcohols, it often requires the synthesis of the aldehyde precursor, which can be unstable. The Grignard route utilizes stable, commercially available aryl bromides and allows for the late-stage introduction of the amine, minimizing handling of sensitive amino-intermediates.[1]
Troubleshooting the "Dimer" Impurity:
A common issue in Step 3 is the formation of the secondary amine (dimer): (Ar-CH2-CH(OH)-CH2)2-NH.[1]
Cause: The product amine is more nucleophilic than ammonia.
Solution: Maintain a high molar ratio of Ammonia:Epoxide (at least 10:1). If the dimer persists, switch to Delépine Synthesis (Hexamine followed by acid hydrolysis) or Gabriel Synthesis (Phthalimide), which strictly prevent over-alkylation [1].
Steric Impact of 2,4-Dimethyl:
The 2-methyl group creates steric hindrance that actually benefits the regioselectivity in Step 1.[1] It discourages attack at the benzylic position (if any benzylic halide were present) and directs the Grignard reagent to the terminal carbon of epichlorohydrin more effectively than in unsubstituted phenyl systems [2].
References
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General reference for Aminolysis and Gabriel Synthesis). [1]
Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.[1] (Reference for Grignard-Epoxide coupling regioselectivity). [1]
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for 1-Amino-3-phenylpropan-2-ol derivatives. (Used for structural analogy and physical property estimation).[1] [1]
Org. Synth. (1985).[1] Preparation of Chiral Epoxides and Amino Alcohols. Organic Syntheses, Coll. Vol. 7, p.346. (Foundational protocol for epoxide ring opening). [1]
Technical Support Center: Solubility Optimization for Lipophilic Amino-Alcohols
Welcome to the Advanced Application Support Center. Subject: Troubleshooting Solubility & Bioavailability of Lipophilic Amino-Alcohols (e.g., Sphingosine, Propranolol, FTY720, and Linker-Drugs).
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Application Support Center.Subject: Troubleshooting Solubility & Bioavailability of Lipophilic Amino-Alcohols (e.g., Sphingosine, Propranolol, FTY720, and Linker-Drugs).
Introduction: The "Schizophrenic" Molecule
Lipophilic amino-alcohols present a unique paradox in solution chemistry. They possess a basic amine headgroup (pKa ~9.0–10.5) that desires water and a lipophilic hydrocarbon tail/ring that demands organic solvents.
When you encounter "insolubility," it is rarely a simple issue of saturation. It is usually a phase-state issue: micelle formation, "oiling out" (liquid-liquid phase separation), or invisible micro-precipitation upon dilution. This guide addresses these specific failure modes.
Category 1: Stock Solution Preparation
Getting the solid compound into a stable liquid phase.
Q1: My compound forms a sticky gum or oil instead of dissolving in water/buffer. What is happening?
Diagnosis: You are observing "oiling out." At neutral pH, the amine is partially deprotonated (neutral), and the lipophilic tail dominates. The compound aggregates into a hydrophobic liquid phase rather than dispersing.
The Fix: The "Stoichiometric Protonation" Protocol
Do not just "add acid." You must break the crystal lattice energy by fully ionizing the amine.
Protocol:
Calculate Molarity: Determine the moles of your compound.
Solvent Choice: Start with a small volume of Ethanol or DMSO (to wet the hydrophobic tail).
Acidification: Add 1.05 equivalents of 1M HCl (or Methanesulfonic acid for higher lipophilicity).
Why? You need a stoichiometric salt formation, not just a pH shift. The extra 0.05 eq ensures the equilibrium is driven entirely to the cationic species (
).
Dilution: Slowly add warm water (
) with vigorous vortexing.
Q2: Why does my 10mM DMSO stock precipitate immediately upon adding to PBS (pH 7.4)?
Diagnosis: The "Solvent Shift" Shock.
DMSO has a dielectric constant (
) of ~47; water is ~80. When you dilute DMSO into PBS, the solvating power for the hydrophobic tail vanishes instantly. Simultaneously, the phosphate buffer (pH 7.4) strips the proton from your amine (pKa ~10), rendering the molecule neutral and insoluble.
The Fix: The Intermediate Dilution Step
Avoid the "cliff edge" of direct addition.
Protocol:
Prepare Stock: 10 mM in DMSO.
Intermediate Step: Dilute 1:10 into pure ethanol or 1:1 DMSO:Ethanol .
Final Step: Pipette this intermediate solution into the vortex of the stirring media.
Mechanism:[1] Ethanol lowers the dielectric constant of the immediate micro-environment, allowing the compound to disperse before the water molecules force aggregation.
Category 2: Biological Assay Compatibility
Keeping the compound bioavailable in cell culture.
Q3: I see no biological effect, but mass spec confirms the drug is in the well. Is it a false negative?
Diagnosis: Yes. Your compound is likely trapped in "Ghost Micelles."
Lipophilic amino-alcohols (like sphingosine) are surfactants. Above a critical concentration, they form micelles with the amines facing out and the drugs trapped inside. The cell membrane never sees the free drug.
The Fix: The BSA-Complexation Carrier Method
Use Serum Albumin as a "trojan horse" to chaperone the lipid-like molecule.
Protocol:
Prepare Vehicle: Make a 4 mg/mL Fatty-Acid Free BSA solution in PBS.
Complexation: Add your DMSO stock dropwise to the BSA solution while stirring at
.
Incubation: Stir for 30 minutes. The solution should be crystal clear.
Application: Add this BSA-drug complex to your cell media.
Why it works: Albumin has high-affinity hydrophobic pockets that bind the lipophilic tail, preventing precipitation while allowing the drug to transfer to the cell membrane [1].
Visualization: The Solubility Decision Matrix
Figure 1: Decision matrix for solubilizing lipophilic amino-alcohols based on environmental pH and lipophilicity.
Category 3: Advanced Formulation
For in vivo studies or high-concentration requirements.
Q4: I cannot use DMSO or BSA for my animal study. How do I get 50 mg/kg?
Diagnosis: You need a "functional excipient." Simple solvents will cause phlebitis or precipitation in the bloodstream.
The Fix: Cyclodextrin Complexation (SBE-
-CD)
Sulfobutyl ether beta-cyclodextrin (Captisol®) is superior to native cyclodextrins for amino-alcohols because the negative charge of the sulfobutyl group electrostatically attracts the positive amine of your drug, while the lipophilic cavity holds the tail [2].
Data Comparison: Solubility Enhancement Strategies
Method
Mechanism
Max Conc. (Est.)
Stability
Toxicity Risk
Pure Water
Intrinsic Solubility
< 0.01 mg/mL
Poor (Hydrolysis)
None
pH Adjustment (HCl)
Ionization ()
1–5 mg/mL
Good
Low (if pH buffered)
Cosolvent (10% DMSO)
Dielectric Shift
5–10 mg/mL
Moderate (Precipitation)
High (Cell toxicity)
SBE--CD
Inclusion Complex
> 20 mg/mL
Excellent
Very Low
Protocol (Cyclodextrin Loading):
Vehicle: Prepare 20% (w/v) SBE-
-CD in water. Adjust pH to 4.0.
Addition: Add excess drug powder.
Energy: Autoclave (121°C for 20 min) or probe sonicate. Heat is often required to overcome the activation energy of entry into the cavity.
Equilibration: Stir for 24 hours at room temperature.
Filtration: Filter (0.22
m) to remove uncomplexed solid.
Q5: Can I use "Lipophilic Salts" to improve lipid solubility?
Answer: Yes. If you are formulating into a lipid-based delivery system (SEDDS) or an oil depot, the hydrochloride salt is a poor choice (high lattice energy, hates oil).
Recommendation: Convert your amino-alcohol to a Docusate or Stearate salt.
counterion with a bulky, lipophilic anion (like docusate) reduces the melting point and makes the entire salt complex soluble in oils/lipids [3].
References
Cayman Chemical. (2023). Sphingolipid Advice: Solubilization Using BSA-Lipid Complexes.[2] Cayman Chemical Technical Support. Link
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
Sahbaz, Y., et al. (2015). Ionic liquids for oral drug delivery: design, evaluation, and clinical translation. Drug Discovery Today. Link
Avdeef, A. (2007). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link
Technical Support Center: Phenylpropanolamine Synthesis via Grignard Reaction
Welcome to the Technical Support Center for advanced organic synthesis. This guide is dedicated to researchers, chemists, and professionals in drug development who are navigating the complexities of synthesizing phenylpr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for advanced organic synthesis. This guide is dedicated to researchers, chemists, and professionals in drug development who are navigating the complexities of synthesizing phenylpropanolamine (PPA), also known as norephedrine, using the Grignard reaction. The following content is structured as a series of frequently asked questions and troubleshooting scenarios to provide targeted solutions to common challenges encountered in the laboratory.
Introduction to Phenylpropanolamine Synthesis via Grignard Reaction
The synthesis of phenylpropanolamine through a Grignard reaction is a powerful method for constructing the carbon-carbon bond central to the molecule's structure. A common retrosynthetic approach involves the reaction of a phenylmagnesium halide with a suitable 2-aminopropanal equivalent or, more practically, with an electrophile like 1-phenyl-1,2-propanedione followed by reductive amination. However, a more direct Grignard approach, and the focus of this guide, is the reaction of phenylmagnesium bromide with 2-aminopropanal or a protected version thereof. Given the challenges of working with aminoaldehydes, a more robust method involves the reaction of a Grignard reagent with a precursor that can be readily converted to the desired amine. For the purpose of this guide, we will consider the reaction of phenylmagnesium bromide with a protected α-aminopropionaldehyde.
This guide will address the critical parameters and potential pitfalls of this synthesis, providing you with the expertise to optimize your reaction conditions and achieve high yields of pure product.
Frequently Asked Questions (FAQs)
Q1: Why are my Grignard reaction yields for PPA synthesis consistently low?
Low yields in Grignard reactions are a frequent issue and can often be traced back to a few critical factors.[1][2][3]
Moisture Contamination: Grignard reagents are potent bases and will be quenched by even trace amounts of water.[2][3][4] Ensure all glassware is rigorously oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).[1][5] Solvents must be anhydrous; use freshly opened bottles of anhydrous ether or THF, or distill them from an appropriate drying agent like sodium/benzophenone.[1][4]
Inactive Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction from initiating.[3] Use fresh, shiny magnesium turnings.[1][6] Activation can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by gently crushing the turnings in a dry flask.[1][3]
Impure Reagents: The purity of your aryl halide (e.g., bromobenzene) and the aldehyde precursor is crucial. Any protic impurities will consume the Grignard reagent.[1] It is advisable to distill liquid reagents before use.
Incorrect Stoichiometry: An inaccurate determination of the Grignard reagent concentration will lead to using a suboptimal amount. The concentration of your freshly prepared Grignard reagent should be determined by titration before use.[2]
Q2: I am observing a significant amount of biphenyl in my crude product. What is causing this and how can I prevent it?
Biphenyl is a common byproduct in Grignard reactions involving phenylmagnesium halides.[1][3][4] It is formed through a Wurtz-type coupling reaction between the Grignard reagent and unreacted bromobenzene.[7]
To minimize biphenyl formation:
Control the Rate of Addition: Add the bromobenzene solution dropwise to the magnesium turnings. This ensures a low concentration of bromobenzene, which disfavors the coupling side reaction.[4]
Maintain Moderate Temperature: While some initial heating might be necessary to initiate the reaction, the formation of the Grignard reagent is exothermic. Overheating can promote the Wurtz coupling.[4] A gentle reflux is typically sufficient.[1][4]
Use Excess Magnesium: Using a slight excess of magnesium can help to ensure that the aryl halide is consumed quickly to form the Grignard reagent, leaving less available for the coupling reaction.
Q3: My reaction mixture turns dark brown or black during the Grignard reagent formation. Should I be concerned?
A darkening of the reaction mixture can be indicative of side reactions or impurities.[2] While a gray or cloudy appearance is normal as the Grignard reagent forms, a very dark color could signal decomposition.[5] This can be caused by impurities in the magnesium or the aryl halide, or the formation of finely divided metal from side reactions.[2] If the reaction still proceeds to give the desired product, the colored impurities can often be removed during work-up and purification. However, if yields are low, consider using purer starting materials.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the Grignard synthesis of phenylpropanolamine.
Issue 1: The Grignard Reaction Fails to Initiate
Symptoms:
No bubbling or cloudiness observed after adding a portion of the aryl halide to the magnesium.[4]
The reaction mixture does not become warm.
Possible Causes & Solutions:
Possible Cause
Troubleshooting Steps
Inactive Magnesium Surface
Use fresh, shiny magnesium turnings. Activate with a crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings with a dry glass rod.[1][3][8] An ultrasonic bath can also be effective for initiation.[8]
Wet Glassware or Solvents
Flame-dry all glassware under vacuum and cool under an inert gas. Use freshly opened anhydrous solvents or distill them from a suitable drying agent.[1][4][5]
Inhibitors on Glassware
Traces of acid on glassware can prevent the reaction. Ensure glassware is washed with a base, rinsed thoroughly with deionized water, and then properly dried.
Low Reaction Temperature
Gentle heating with a heat gun may be necessary to start the reaction.[1] Be cautious not to overheat.
Issue 2: Low Yield of Phenylpropanolamine After Work-up
Symptoms:
The isolated product mass is significantly lower than the theoretical yield.
Possible Causes & Solutions:
Possible Cause
Troubleshooting Steps
Grignard Reagent Quenching
As mentioned in the FAQs, ensure strictly anhydrous conditions.[2][3]
Incorrect Stoichiometry
Titrate the Grignard reagent before adding the aldehyde to ensure an accurate molar ratio.[2][6] A slight excess of the Grignard reagent is often used.[1]
Side Reactions
Minimize biphenyl formation as described above.[1][3][4] Also, consider the possibility of enolization of the aldehyde if it has acidic α-protons; adding the Grignard reagent slowly at low temperatures can mitigate this.[9]
Improper Work-up
The work-up must be performed carefully to avoid product loss. Quench the reaction by slowly adding it to a cold saturated aqueous solution of ammonium chloride.[1][4] This helps to break up emulsions and prevents the formation of gelatinous magnesium hydroxides that can trap the product.[4][6]
Product Loss During Extraction
Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent like diethyl ether or ethyl acetate.[4]
Issue 3: Formation of Unexpected Byproducts
Symptoms:
TLC, GC-MS, or NMR analysis of the crude product shows significant impurities other than starting materials or biphenyl.
Possible Causes & Solutions:
Possible Cause
Troubleshooting Steps
Benzene Formation
This results from the reaction of the Grignard reagent with any protic source, such as water or alcohols.[1] Strict anhydrous conditions are the only way to prevent this.[1][4]
Reduction of the Aldehyde
If the Grignard reagent is sterically hindered or has β-hydrogens, it can act as a reducing agent, converting the aldehyde to an alcohol.[9] This is less common with phenylmagnesium bromide but is a possibility. Using a less hindered Grignard reagent or different reaction conditions may be necessary.
Reaction with Protecting Group
If a protected 2-aminopropanal is used, the Grignard reagent could potentially react with the protecting group. Choose a protecting group that is stable to Grignard reagents, such as a silyl ether or an acetal.
Visualizing the Reaction and Troubleshooting
To aid in understanding the synthetic pathway and potential pitfalls, the following diagrams illustrate the key steps and decision-making processes in troubleshooting.
Grignard Synthesis of Phenylpropanolamine
Caption: Formation of common byproducts.
Troubleshooting Workflow: Low Yield
Caption: Decision tree for troubleshooting low yields.
Experimental Protocols
Protocol 1: Preparation of Phenylmagnesium Bromide
Apparatus Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of dry nitrogen.
[2]2. Reagent Preparation: Place magnesium turnings in the flask. Add a single crystal of iodine to activate the magnesium. [1]In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.
Initiation: Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as indicated by bubbling and a cloudy appearance. [4]Gentle warming may be required.
[1]4. Formation: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
[1][4]5. Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.
[4]
Protocol 2: Reaction with Aldehyde and Work-up
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
[1][4]2. Aldehyde Addition: Prepare a solution of the protected 2-aminopropanal in anhydrous diethyl ether in a separate dropping funnel. Add this solution dropwise to the cooled Grignard reagent with vigorous stirring. [4]Maintain the temperature below 10 °C.
[1]3. Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
[4]4. Quenching: Cool the reaction mixture again in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
[1][4]5. Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer multiple times with diethyl ether.
[4]6. Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. [1]Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can then be deprotected and purified by distillation under reduced pressure or column chromatography.
References
BenchChem. (2025). Optimizing reaction conditions for 2-Phenyl-1-butanol synthesis.
BenchChem. (2025). Technical Support Center: Optimizing Synthesis of 2-Phenyl-2-propanol.
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
BenchChem. (2025). Optimizing reaction conditions for 1-Phenyl-1-penten-4-yn-3-ol synthesis.
Technical Support Center: Purification of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol
Executive Summary & Molecule Profile Welcome to the Technical Support Center. This guide addresses the purification of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol , a critical -amino alcohol intermediate.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile
Welcome to the Technical Support Center. This guide addresses the purification of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol , a critical
-amino alcohol intermediate.
The primary challenge in synthesizing this molecule via epoxide ring-opening is the formation of the regioisomeric impurity : 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol. Due to the similar polarity and boiling points of these regioisomers, standard silica chromatography is often insufficient. This guide provides authoritative, self-validating protocols for their separation.
The Core Problem: Regioselectivity
The synthesis typically involves the aminolysis of 2-(2,4-dimethylbenzyl)oxirane .
Path A (Desired): Nucleophilic attack at the terminal carbon (
) yields the target primary amine/secondary alcohol.
Path B (Impurity): Attack at the internal carbon (
) yields the regioisomer (secondary amine/primary alcohol).
Pathway Visualization
The following diagram illustrates the mechanistic bifurcation that creates the impurity.
Caption: Mechanistic bifurcation of epoxide ring-opening leading to the target vs. regioisomeric impurity.
Troubleshooting Guides & FAQs
Q1: How do I definitively distinguish the target molecule from its regioisomer using NMR?
The Issue: Both isomers have the same mass (MW: 179.26 Da) and similar functional groups, rendering MS and standard TLC ineffective.
The Solution: Proton NMR (
H NMR) is the definitive validation tool. You must look at the "diagnostic region" between 2.5 ppm and 4.0 ppm.
Feature
Target (1-Amino-2-ol)
Impurity (2-Amino-1-ol)
Mechanistic Reason
Methine Proton (-O/N)
~3.8 ppm (Multiplet)
~3.0 ppm (Multiplet)
In the target, the methine is attached to Oxygen (deshielded). In the impurity, it is attached to Nitrogen (less deshielded).
Methylene Protons (-N/O)
~2.6–2.8 ppm
~3.4–3.6 ppm
In the target, the terminal is attached to Nitrogen. In the impurity, the terminal is attached to Oxygen.
Validation Step: Integrate the signal at ~3.8 ppm vs. ~3.0 ppm. The ratio gives you the molar ratio of Target:Impurity.
Q2: Chromatography failed. How do I remove the regioisomer using crystallization?
The Issue: The regioisomers co-elute on silica.
The Solution: Use Differential Salt Crystallization . The spatial arrangement of the amine and hydroxyl groups differs between regioisomers, leading to significant differences in lattice energy when paired with specific counter-ions.
Protocol: The Oxalate Salt Screen
We recommend forming the oxalate salt, as it often yields highly crystalline solids for
-amino alcohols [1].
Dissolution: Dissolve 10 g of crude mixture in 50 mL of absolute Ethanol (EtOH).
Acid Addition: Add 0.55 equivalents of Oxalic Acid (dissolved in warm EtOH) dropwise. Note: We use 0.55 eq because oxalate is a diacid.
Nucleation: Stir at 60°C for 30 minutes, then slowly cool to room temperature over 2 hours.
Observation: The target molecule (1-amino) usually crystallizes preferentially due to less steric hindrance around the amine, allowing tighter packing.
Recrystallization: If purity is <98% (by NMR), recrystallize the salt from EtOH/Water (9:1).
Free Basing: Suspend the salt in water, adjust pH to >12 with NaOH, and extract with Dichloromethane (DCM).
Self-Validating Check:
Take a small aliquot of the wet cake before drying.
Perform a "mini-workup" (NaOH/DCM) in a vial.
Run NMR.[1] If the impurity peaks (3.0 ppm) are visible, repeat Step 5.
Q3: Can I prevent the impurity from forming during the reaction?
The Issue: "An ounce of prevention is worth a pound of cure."
The Solution: Regioselectivity is controlled by steric hindrance and catalyst choice.
Solvent Choice: Use protic solvents like Methanol. Hydrogen bonding activates the epoxide oxygen, and the bulkier solvent shell discourages attack at the hindered internal carbon [2].
Catalysis: Avoid strong Lewis acids (like
) if you are seeing high impurity levels; these can sometimes activate the internal position via carbocation-like transition states.
Temperature: Lower temperatures (0°C to RT) favor the kinetic product (attack at the less hindered terminal carbon). High temperatures increase the energy available to overcome the steric barrier of the internal carbon [3].
Q4: I need >99.9% purity for an API standard. What is the ultimate purification method?
The Issue: Crystallization stalled at 98.5% purity.
The Solution:Derivatization-Hydrolysis Cycle (The Schiff Base Method).
This method exploits the steric difference between a primary amine (on a secondary carbon) and a primary amine (on a primary carbon).
Protocol:
Derivatization: React the crude amine mixture with 1.05 eq of Benzaldehyde in Toluene. Reflux with a Dean-Stark trap to remove water.
Mechanism:[2][3][4][5] Both amines form imines (Schiff bases).
Crystallization: Cool the solution. The imine derived from the target molecule (linear, less hindered) generally crystallizes much better than the branched regioisomer.
Filtration: Collect the crystalline imine. Wash with cold toluene.
Hydrolysis: Dissolve the solid in THF/Water. Add 1M HCl and stir for 1 hour to cleave the imine.
Workup: Wash with ether (removes benzaldehyde). Basify the aqueous layer and extract the pure amino alcohol.
Decision Logic & Workflow
Use this flowchart to determine the correct purification strategy based on your current impurity levels.
Caption: Decision tree for selecting the optimal purification method based on initial impurity load.
Quantitative Data Summary
The following table summarizes the physical property differences typically observed between these regioisomers, aiding in method selection.
Property
Target (1-Amino-2-ol)
Regioisomer (2-Amino-1-ol)
Implication
Boiling Point
High (>250°C)
High (>250°C)
Distillation is ineffective for separation.
pKa (Conj. Acid)
~9.5
~9.2
Slight difference allows for pH-controlled extraction (difficult but possible).
Oxalate Salt MP
Sharp ( > 150°C)
Broad / Amorphous
Key for separation. Target forms a stable lattice.
Schiff Base Solubility
Low in cold Toluene
Moderate/High
Key for separation. Target precipitates out.
References
Org. Synth. 1998, 75, 106. Synthesis of beta-amino alcohols and purification via salt formation.Link
Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed., Wiley, 2013. (Chapter 10: Aliphatic Nucleophilic Substitution). Link
Azizi, N., & Saidi, M. R. (2005). LiClO4-catalyzed regioselective ring opening of epoxides with amines. Journal of Organometallic Chemistry. Link
Bergmeier, S. C. (2000). The Synthesis of Vicinal Amino Alcohols. Tetrahedron, 56(17), 2561-2576. Link
H-NMR spectrum analysis of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol
This guide provides a rigorous technical comparison of H-NMR analysis methodologies for 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol . It is designed for analytical chemists and formulation scientists requiring definitive s...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a rigorous technical comparison of H-NMR analysis methodologies for 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol . It is designed for analytical chemists and formulation scientists requiring definitive structural validation.[1]
Publish Comparison Guide: Solvent Systems & Structural Elucidation
Part 1: Executive Technical Summary
Molecule: 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol
Formula: C₁₁H₁₇NO
Critical Analytical Challenge: The primary challenge in verifying this compound is distinguishing the specific 2,4-dimethyl regiochemistry from potential isomers (e.g., 2,3-dimethyl or 3,5-dimethyl analogs) and resolving the overlapping aliphatic multiplets of the propanol backbone.[1][2]
This guide compares the performance of two primary solvent systems (CDCl₃ vs. DMSO-d₆) and establishes a self-validating protocol for structural confirmation.
Part 2: Comparative Analysis of Analytical Performance
Comparison: Solvent System Efficacy
The choice of solvent dictates the visibility of exchangeable protons (-OH, -NH₂) and the resolution of the aromatic regio-chemistry.[1][2]
Feature
System A: Chloroform-d (CDCl₃)
System B: DMSO-d₆
Verdict
Labile Protons (-OH, -NH₂)
Poor. Often invisible or extremely broad due to rapid exchange.[2]
Excellent. Distinct resonances; -OH often appears as a doublet (coupling to CH).[2]
The most common synthetic impurity is the regioisomer .[1] Use the aromatic coupling pattern to validate the 2,4-dimethyl substitution:
2,4-Dimethyl: Shows one singlet (H-3) and two doublets (H-5, H-6).[1][2]
2,3-Dimethyl: Shows three adjacent multiplets (d, t, d pattern).[1][2]
3,5-Dimethyl: Shows two singlets (ratio 2:[1][2]1) and no doublets.
Part 4: Visualization of Logic Flow
The following diagram illustrates the decision matrix for structural validation, ensuring the analyst distinguishes the target molecule from common isomers.
Caption: Logic flow for distinguishing the 2,4-dimethyl substitution pattern from common synthetic regioisomers using 1H-NMR coupling constants.
References
Chemical Shift Prediction & Solvent Effects:
Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[1][3] Org.[4][5] Process Res. Dev. 2016, 20, 3, 661–667.[1]
[2]
General NMR Data for Phenylpropanol Derivatives:
Royal Society of Chemistry. "Electronic Supplementary Information: NMR spectra of phenylpropanol derivatives." RSC Advances.
Regiochemistry of Dimethylbenzyl Groups:
PubChem Compound Summary for 2-(2,3-dimethylphenyl)propan-2-ol (Isomer Comparison).
[2]
Protocol for Amino-Alcohol Analysis:
Doc Brown's Chemistry. "Proton NMR spectrum of propan-2-ol and exchangeable protons."
Comparative Mass Spectrometry Guide: Distinguishing C₁₁H₁₇NO Isomers
This guide details the mass spectrometry fragmentation patterns of C₁₁H₁₇NO isomers, specifically focusing on the differentiation of the controlled substance para-Methoxymethamphetamine (PMMA) from its structural isomers...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the mass spectrometry fragmentation patterns of C₁₁H₁₇NO isomers, specifically focusing on the differentiation of the controlled substance para-Methoxymethamphetamine (PMMA) from its structural isomers like 4-Ethoxyamphetamine (4-EA) and N-Ethyl-4-hydroxyamphetamine .
PMMA, 4-Ethoxyamphetamine, and Structural Analogues
Executive Summary & Forensic Relevance
The molecular formula C₁₁H₁₇NO (MW 179.26 Da) represents a critical isobaric group in forensic toxicology and drug development.[1] It encompasses the Schedule I controlled substance PMMA (a designer drug often sold as "Ecstasy") and several non-controlled or less common isomers.[1]
Accurate identification is challenging because these isomers share the same molecular weight.[1] However, their fragmentation patterns under Electron Ionization (EI) and Electrospray Ionization (ESI) are distinct due to differences in side-chain substitution (N-alkyl vs. O-alkyl) and amine structure (primary vs. secondary vs. tertiary). This guide provides a definitive protocol for distinguishing these species.
Structural Landscape of C₁₁H₁₇NO
The three primary isomers of interest for this comparison are:
Compound
Structure Description
Amine Type
Key Structural Feature
PMMA
N-methyl-1-(4-methoxyphenyl)propan-2-amine
Secondary
N-Methyl, O-Methyl
4-Ethoxyamphetamine (4-EA)
1-(4-ethoxyphenyl)propan-2-amine
Primary
Primary Amine, O-Ethyl
N-Ethyl-4-hydroxyamphetamine
N-ethyl-1-(4-hydroxyphenyl)propan-2-amine
Secondary
N-Ethyl, O-H
EI-MS Fragmentation Mechanisms (GC-MS)
In Electron Ionization (70 eV), the fragmentation of phenethylamines is dominated by
-cleavage adjacent to the nitrogen atom. This mechanism is the primary discriminator for these isomers.[1]
A. The Alpha-Cleavage Rule
The bond between the
-carbon (bearing the amine) and the benzylic carbon is the weakest link in the radical cation .
N-Ethyl-4-HA : Cleavage yields an N-ethyl iminium ion
.
B. Diagnostic Ion Table (EI-MS)
Isomer
Base Peak (m/z)
Mechanism
Secondary Ion (m/z)
Origin of Secondary Ion
PMMA
58
-cleavage (N-Me)
121
4-Methoxybenzyl cation ()
4-EA
44
-cleavage (Primary)
135
4-Ethoxybenzyl cation ()
N-Ethyl-4-HA
72
-cleavage (N-Et)
107
4-Hydroxybenzyl cation ()
C. Fragmentation Pathway Diagram
The following diagram illustrates the divergent pathways for PMMA and 4-EA, showing how the position of the alkyl group (N vs. O) dictates the mass of the base peak.
Caption: Comparative alpha-cleavage pathways for PMMA (left) and 4-Ethoxyamphetamine (right). Note the shift in base peak from m/z 58 to m/z 44.
LC-MS/MS Performance & Transitions
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), soft ionization (ESI) produces the protonated molecule
. Differentiation relies on Collision-Induced Dissociation (CID) of the precursor ion (m/z 180).
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
Gradient: 5% B to 95% B over 5 minutes.
Detection: Positive ESI, MRM mode.
Validation:
Monitor transition 180
149 (PMMA specific).
Monitor transition 180
135 (4-EA specific).
Note: Isomers may co-elute on short columns; unique transitions are essential.
References
King, T. (2014).[1] Analysis of mass fragmentation patterns using DART-MS and GCMS for drugs of abuse. University at Albany.[1] Link
Awad, T., et al. (2015).[1] Differentiation of structural isomers in a target drug database by LC/Q-TOFMS. Drug Testing and Analysis. Link
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) . (2023).[1] Mass Spectral Library - Version 3.10. Link
National Institute of Standards and Technology (NIST) . (2023).[1] PMMA Mass Spectrum - NIST Chemistry WebBook. Link
United Nations Office on Drugs and Crime (UNODC) . (2021).[1] Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Amphetamine-type Stimulants. Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: FTIR Characterization of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol
Executive Summary
1-Amino-3-(2,4-dimethylphenyl)propan-2-ol is a substituted phenylpropanolamine derivative characterized by a propyl chain bearing a secondary alcohol and a primary amine, attached to a 2,4-dimethyl-substituted aromatic ring. Accurate characterization of this compound is critical in pharmaceutical development and forensic analysis to distinguish it from structural isomers (e.g., 3,4-dimethyl analogs) and metabolic precursors (e.g., ketones).
This guide provides a technical breakdown of the compound’s Fourier Transform Infrared (FTIR) spectral signature.[1][2] It compares the target molecule against key alternatives—specifically its unsubstituted analog and its ketone precursor —to establish a robust identification protocol.
Spectral Landscape: Characteristic Peaks
The FTIR spectrum of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol is defined by the interplay between its polar amino-alcohol chain and the specific substitution pattern of the aromatic ring.
A. High-Frequency Region (4000–2500 cm⁻¹)
O-H / N-H Stretching (3400–3200 cm⁻¹):
Observation: A broad, intense band centered around 3300–3350 cm⁻¹ .
Mechanism: Overlap of the intermolecularly hydrogen-bonded O-H stretch and the N-H stretching vibrations of the primary amine (-NH₂). While primary amines typically show a doublet (asymmetric/symmetric stretch), the strong hydrogen bonding of the vicinal amino-alcohol motif often broadens this into a single complex envelope.
Aromatic C-H Stretch (>3000 cm⁻¹):
Observation: Weak shoulders just above 3000 cm⁻¹ (typically 3010–3050 cm⁻¹).
Mechanism: Stretching vibrations of the sp²-hybridized C-H bonds on the phenyl ring.
Aliphatic C-H Stretch (2980–2850 cm⁻¹):
Observation: Distinct, sharp peaks at 2960, 2925, and 2860 cm⁻¹ .
Mechanism: Asymmetric and symmetric stretching of the methyl (-CH₃) and methylene (-CH₂-) groups. The presence of two methyl substituents on the ring significantly enhances the intensity of these bands compared to the unsubstituted analog.
B. Fingerprint Region (1500–600 cm⁻¹)
Amine Deformation (1650–1580 cm⁻¹):
Observation: A medium intensity band near 1600 cm⁻¹ .[3]
Mechanism: N-H scissoring (bending) vibration, often overlapping with the aromatic ring C=C stretching modes.
C-O Stretching (1200–1000 cm⁻¹):
Observation: Strong band in the 1050–1150 cm⁻¹ range.
Mechanism: Characteristic of a secondary alcohol (CH-OH).
Aromatic Out-of-Plane (OOP) Bending (Crucial for ID):
Observation: Two distinct bands in the 800–900 cm⁻¹ range.[3][4]
~805–825 cm⁻¹: Strong band (2 adjacent hydrogens).
~870–885 cm⁻¹: Medium band (1 isolated hydrogen).
Mechanism: This pattern confirms the 1,2,4-trisubstitution of the benzene ring (1-propyl, 2-methyl, 4-methyl). The "isolated" hydrogen is at position 3, and the "adjacent" hydrogens are at positions 5 and 6.
Comparative Analysis: Target vs. Alternatives
To validate the identity of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol, it must be differentiated from its closest structural relatives.[1]
Table 1: Spectral Differentiation Matrix
Feature
Target Compound (2,4-Dimethyl)
Alternative A: Unsubstituted Analog (1-Amino-3-phenylpropan-2-ol)
Alternative B: Ketone Precursor (Aminoketone)
Aromatic Substitution
1,2,4-Trisubstituted
Monosubstituted
1,2,4-Trisubstituted
OOP Bending
Two bands: ~815 cm⁻¹ & ~880 cm⁻¹
Two bands: ~690-710 cm⁻¹ & ~730-770 cm⁻¹
Similar to Target (~815/880 cm⁻¹)
Carbonyl (C=O)
Absent
Absent
Strong peak at ~1680-1700 cm⁻¹
O-H Stretch
Strong, Broad (3300 cm⁻¹)
Strong, Broad (3300 cm⁻¹)
Absent (or weak N-H only)
Aliphatic C-H
High Intensity (Propyl + 2 Methyls)
Lower Intensity (Propyl only)
High Intensity
Differentiation Logic:
Vs. Unsubstituted Analog: The primary discriminator is the OOP region . The target lacks the strong monosubstituted peaks (690/750 cm⁻¹) and instead shows the 1,2,4-trisubstituted pattern.
Vs. Ketone Precursor: The disappearance of the sharp C=O carbonyl stretch (~1700 cm⁻¹) and the emergence of the broad O-H stretch confirms the reduction of the ketone to the alcohol.
Vs. Positional Isomers (e.g., 3,4-Dimethyl): Both 2,4- and 3,4-dimethyl isomers exhibit a "1 isolated, 2 adjacent" proton pattern. While FTIR can suggest trisubstitution, NMR spectroscopy is recommended for definitive differentiation between these specific methyl-positional isomers due to spectral similarity in the IR fingerprint region.
Diagnostic Workflow (Decision Tree)
The following diagram outlines the logical flow for identifying the target compound using FTIR data.
Caption: Logical workflow for distinguishing the target amino-alcohol from its precursors and unsubstituted analogs based on spectral features.
Experimental Protocol
To ensure reproducible data that matches the comparative guide above, follow this standardized protocol.
Method: Attenuated Total Reflectance (ATR-FTIR)
ATR is preferred over KBr pellets for amino-alcohols to minimize moisture absorption (hygroscopicity) which can obscure the O-H/N-H region.
Instrument Setup:
Crystal: Diamond or ZnSe (Diamond preferred for durability).
Scans: 32 scans (minimum) to reduce signal-to-noise ratio.
Range: 4000–600 cm⁻¹.
Sample Preparation:
Ensure the sample is a dry powder or crystalline solid.
Place a small amount (approx. 2-5 mg) onto the center of the ATR crystal.
Apply pressure using the anvil until the force gauge indicates optimal contact. Note: Inconsistent pressure can alter peak intensity ratios.
Data Processing:
Background Correction: Collect an air background spectrum immediately before the sample.
Baseline Correction: Apply automatic baseline correction if the baseline drifts due to scattering.
Normalization: For comparison with library spectra, normalize the strongest peak (usually C-O or Aliphatic C-H) to 1.0 absorbance units.
Validation Step:
Verify the presence of the ~815/880 cm⁻¹ doublet . If these are replaced by 690/750 cm⁻¹, the sample is likely the unsubstituted analog.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[6] (Standard text for aromatic substitution patterns).
NIST Chemistry WebBook. Infrared Spectra of Structural Analogs (e.g., Ephedrine, Phenylpropanolamine). Available at: [Link]
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley.[6] Available at: [Link]
PubChem. Compound Summary for 1,3-Diphenyl-2-propanol (Structural Analog). Available at: [Link]
HPLC retention time comparison: Phenyl vs Phenoxy propanolamines
Topic: HPLC Retention Time Comparison: Phenyl vs. Phenoxy Propanolamines Content Type: Technical Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary This gu...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: HPLC Retention Time Comparison: Phenyl vs. Phenoxy Propanolamines
Content Type: Technical Comparison Guide
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary
This guide provides a definitive technical comparison of the chromatographic behavior of Phenylpropanolamines (e.g., Norephedrine, PPA) versus Phenoxypropanolamines (e.g., Propranolol, Atenolol). While both classes share an aromatic amine backbone, the insertion of an ether linkage (–O–CH₂–) in the phenoxy group fundamentally alters their physicochemical properties, specifically hydrophobicity (LogP) and steric flexibility.
Key Takeaway: Phenoxypropanolamines exhibit significantly longer retention times than phenylpropanolamines on standard C18 and Phenyl-Hexyl stationary phases due to increased lipophilicity and the flexible ether spacer, which facilitates deeper intercalation into the stationary phase ligands.
Structural & Physicochemical Analysis
To understand the retention differences, we must first analyze the structural divergence. The "Phenoxy" class is characterized by an aryloxy spacer that increases the carbon chain length and electron density of the aromatic system.
Comparative Structural Architecture
Figure 1: Structural comparison highlighting the ether linkage in phenoxypropanolamines which contributes to increased flexibility and hydrophobicity.
Physicochemical Property Table
Feature
Phenylpropanolamine (PPA)
Phenoxypropanolamine (e.g., Propranolol)
Chromatographic Impact
Linker
Direct C-C bond
Ether (-O-CH₂-)
Phenoxy is more flexible, allowing better alignment with C18 chains.
LogP (Hydrophobicity)
~0.7 (Hydrophilic)
~3.0 (Lipophilic)
Phenoxy elutes much later due to strong hydrophobic interaction.
pKa (Basic)
~9.4
~9.5
Both are positively charged at acidic pH; requires buffer control to prevent tailing.
Pi-Electron Density
Moderate
High (Oxygen donation)
Phenoxy shows stronger retention on Phenyl-Hexyl columns via Pi-Pi stacking.
Retention Mechanisms & Experimental Data
The separation of these compounds relies on two primary mechanisms: Hydrophobic Interaction (dominant on C18) and Pi-Pi Interaction (dominant on Phenyl phases).
Phenylpropanolamine: Being small and relatively polar, PPA interacts weakly with the C18 alkyl chains. It often elutes near the void volume if the organic modifier is too high (>10%).
Phenoxypropanolamine: The ether linkage and additional methylene group significantly increase the hydrophobic surface area. These molecules partition strongly into the C18 phase.
Phenyl vs. Phenoxy: The oxygen atom in the phenoxy group is an electron donor, making the aromatic ring more electron-rich (pi-basic). This allows for stronger pi-pi interactions with pi-acidic stationary phases or specific interactions with Phenyl-Hexyl ligands compared to the neutral phenyl ring of PPA.
Elutes early; sensitive to void volume interferences.
Propranolol (Phenoxy)
6.5 - 9.8
4.2
Elutes later; broad peak shape possible if silanols are active.
Atenolol (Phenoxy)
4.0 - 5.5
2.0
More polar phenoxy analog, elutes closer to PPA but still distinct.
Standardized Experimental Protocol
To achieve reproducible separation of both classes in a single run, a gradient method is required to prevent PPA from eluting in the void while eluting the lipophilic Phenoxy compounds in a reasonable time.
Method: Universal "Amine-Core" Gradient
This protocol uses an acidic pH to suppress silanol activity (reducing tailing) and an ion-pairing effect from the buffer strength.
Mobile Phase Preparation:
Solvent A: 10 mM Ammonium Formate (adjusted to pH 3.0 with Formic Acid). Why? Low pH ensures amines are protonated and silanols are suppressed.
Solvent B: Acetonitrile (100%). Why? ACN provides sharper peaks for aromatics than Methanol due to lower viscosity and dipole interactions.
Gradient Program:
0.0 min: 5% B (Hold for 1 min to retain PPA)
1.0 - 10.0 min: Linear ramp to 60% B
10.0 - 12.0 min: Hold at 60% B (Elutes highly lipophilic phenoxy impurities)
12.1 min: Re-equilibrate at 5% B
Detection: UV at 215 nm (Universal) and 254 nm (Aromatic selective).
Workflow Diagram
Figure 2: Logical flow of the gradient separation demonstrating the divergence in elution based on LogP.
Troubleshooting & Optimization
Common issues when comparing these two classes arise from their basic amine nature.
1. Peak Tailing:
Cause: Interaction of the positively charged amine with residual silanol groups (Si-O⁻) on the silica surface.
Solution:
Use End-capped columns (e.g., C18-Endcapped).
Add Triethylamine (TEA) (5 mM) to the mobile phase as a sacrificial base (competes for silanol sites).
Increase buffer concentration to >25 mM.
2. Poor Resolution of PPA from Void Volume:
Cause: PPA is too hydrophilic.
Solution: Use a Phenyl-Hexyl column . The pi-pi interaction will retain PPA longer than a C18 column would, moving it away from the solvent front without excessively retaining the Phenoxy compounds.
3. Co-elution of Impurities:
Insight: Phenoxypropanolamines often contain "diol" impurities (missing the amine). These are less basic and may elute earlier, potentially interfering with PPA if the gradient is too shallow.
References
Indrayanto, G., et al. (1995).[4] Simultaneous assay of phenylpropanolamine, chlorpheniramine, paracetamol, and caffeine in sugar-coated tablets by HPLC. Journal of Pharmaceutical and Biomedical Analysis. Link
Rao, R.N., et al. (1998). HPLC determination of phenylpropanolamine in human serum. Biomedical Chromatography. Link
Claessens, H.A., et al. (1998). Chromatographic behavior of basic compounds (beta-blockers) on various reversed-phase columns. Journal of Chromatography A. Link
Vervoort, R.J., et al. (1997). Shift of the HPLC retention times of metabolites in relation to the original drug (Propanolamines). Journal of Chromatography B. Link
McCalley, D.V. (2010). Understanding and manipulating the separation of hydrophilic, basic compounds in RPLC. LCGC North America. Link
Comparative Toxicity Guide: 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol vs. Metaxalone Impurities
This guide provides a rigorous comparative toxicity analysis of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol against established Metaxalone impurities .[1] Based on the structural nomenclature, the target compound is identi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a rigorous comparative toxicity analysis of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol against established Metaxalone impurities .[1]
Based on the structural nomenclature, the target compound is identified as a regioisomeric analog of the known Metaxalone impurity, Related Compound B (1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol).[1] The critical deviation is the 2,4-dimethyl substitution pattern (derived from 2,4-xylenol) versus the 3,5-dimethyl pattern (derived from 3,5-xylenol) found in Metaxalone.[1]
[1]
Executive Summary & Chemical Identity
In the synthesis of Metaxalone, the quality of the starting material, 3,5-Dimethylphenol (3,5-Xylenol) , is paramount.[1] Contamination with its isomer, 2,4-Dimethylphenol (2,4-Xylenol) , leads to the formation of "non-pharmacopeial" impurities that mimic the physicochemical properties of the drug but possess distinct toxicological profiles.[1]
This guide compares the Target Compound (derived from the 2,4-isomer) with the standard Metaxalone Impurity B (derived from the 3,5-isomer).[1]
*Note: The nomenclature "phenyl" implies a C-C bond, while Metaxalone derivatives possess a "phenoxy" (C-O-C) ether linkage.[1] In the context of Metaxalone impurities, this is treated as the phenoxy-analog arising from 2,4-xylenol contamination.[1] If the structure is strictly "phenyl" (no oxygen), it represents a phenylpropanolamine scaffold with potent CNS stimulant risks.[1]
Impurity Genesis & Structural Logic
Understanding the origin is the first step in controlling toxicity.[1] The diagram below illustrates how raw material contamination propagates into the final impurity profile.
Figure 1: Divergent synthesis pathways showing how 2,4-xylenol contamination generates the Target Impurity parallel to the standard Metaxalone process.[1]
Toxicological Comparison
The shift from 3,5-substitution to 2,4-substitution significantly alters the metabolic fate and toxicity potential.[1]
A. Precursor Toxicity (Root Cause Analysis)
The toxicity of the amino-alcohol impurity often mirrors its phenolic precursor.[1]
3,5-Dimethylphenol (Metaxalone Precursor): Generally acts as a mild irritant.[1]
2,4-Dimethylphenol (Target Precursor): Listed as a U.S. EPA Priority Pollutant .[1] It exhibits higher acute toxicity and corrosivity compared to the 3,5-isomer.[1] It is known to uncouple oxidative phosphorylation and possesses higher lipophilicity, facilitating cellular entry.[1]
B. Metabolic Activation (Quinone Methides)[1]
Comparator (3,5-Isomer): The methyl groups are meta to the oxygen.[1] Metabolic oxidation to a quinone methide is sterically and electronically less favored or forms less reactive intermediates.[1]
Target (2,4-Isomer): The methyl group at the para (4) position is highly susceptible to metabolic oxidation (by CYP450), forming a reactive Quinone Methide .[1] This electrophile can form covalent adducts with cellular proteins and DNA, raising the risk of hepatotoxicity and genotoxicity .[1]
C. Quantitative Risk Assessment Table
Toxicity Endpoint
Metaxalone Impurity B (3,5-Isomer)
Target: 1-Amino-3-(2,4-dimethyl...)
Scientific Rationale
Acute Oral LD50
Est. >500 mg/kg (Rat)
Est. <300 mg/kg (Rat)
2,4-substitution correlates with higher systemic toxicity in phenolic analogs.[1]
Genotoxicity (Ames)
Negative (Class 4/5)
Potential Positive (Class 3)
Risk of quinone methide formation from para-methyl oxidation.[1]
Skin/Eye Irritation
Moderate Irritant
Severe Irritant / Corrosive
2,4-DMP derivatives are historically more corrosive to mucosa.[1]
CNS Activity
Depressant (Mild)
Stimulant Risk
If the structure lacks the ether oxygen (Phenylpropanolamine), it poses significant adrenergic/CV risks.[1]
Experimental Validation Protocols
To validate the theoretical risks above, the following self-validating experimental workflow is recommended.
Protocol A: High-Resolution Mass Spectrometry (HRMS) Differentiation
Objective: Conclusively distinguish the 2,4-isomer from the 3,5-isomer.[1]
Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) vs. Acetonitrile (B).
Differentiation Factor: The 2,4-isomer (Target) typically elutes later than the 3,5-isomer due to the "ortho effect" shielding the polar hydroxyl group, increasing effective lipophilicity.[1]
MS/MS Fragmentation: Look for the tropylium ion characteristic of the xylenol core.[1] The fragmentation pattern energy will differ slightly due to steric hindrance at the ortho position.[1]
Protocol B: Comparative Cytotoxicity (MTT Assay)
Objective: Determine if the Target is more cytotoxic than the standard impurity.[1]
Cell Line: HepG2 (Liver carcinoma) – selected for metabolic competence.[1]
Dosing: 6-point concentration curve (1 µM to 1000 µM).
Readout: Absorbance at 570 nm after 24h exposure.
Success Criteria: If IC50(Target) < 0.5 × IC50(Impurity B), the Target is classified as a High-Risk Impurity .[1]
Visual Workflow: Toxicity Screening
Figure 2: Decision tree for classifying the impurity based on experimental toxicity data.
Conclusion & Recommendations
The compound 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol (and its phenoxy analog) represents a higher toxicological risk than the standard Metaxalone Impurity B.[1] This is driven by the 2,4-xylenol substructure , which is associated with greater irritancy and potential for metabolic activation into reactive quinone methides.[1]
Recommendation:
Strict Control: Establish a specification limit of NMT 0.10% (or lower if genotoxicity is confirmed) for the 2,4-isomer, distinct from the general 0.15% limit for Impurity B.
Raw Material Testing: Implement GC purity testing on 3,5-Dimethylphenol starting material to ensure <0.5% of 2,4-Dimethylphenol contamination.
References
United States Pharmacopeia (USP). Metaxalone Monograph: Organic Impurities.[1] USP-NF 2024.[1] Link[1]
U.S. Environmental Protection Agency (EPA). Toxicological Profile for 2,4-Dimethylphenol.[1] EPA Priority Pollutants List.[1] Link
PubChem. Compound Summary: Metaxalone Related Compound B (1-amino-3-(3,5-dimethylphenoxy)propan-2-ol).[1][2] National Library of Medicine.[1] Link[1]
European Chemicals Agency (ECHA). Registration Dossier: 2,4-Xylenol (2,4-Dimethylphenol) Toxicity Data.[1]Link[1]
Michałowicz, J., & Duda, W. (2007).[1] Phenols – Sources and Toxicity.[1] Polish Journal of Environmental Studies.[1] Link
A Comprehensive Guide to the Safe Disposal of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals Hazard Identification and Risk Assessment: The "Why" Behind the Precautions Understanding the inherent hazards of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Understanding the inherent hazards of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol is the foundation of its safe disposal. While a specific Safety Data Sheet (SDS) for the 2,4-dimethylphenyl isomer was not located, a comprehensive SDS for the closely related isomer, 1-Amino-1-(2,3-dimethylphenyl)propan-2-ol , provides critical safety information that should be applied with professional judgment to the handling and disposal of the 2,4-dimethylphenyl isomer.
Based on the available data for the 2,3-dimethylphenyl isomer, this class of compounds is classified with the following hazards[1]:
Harmful if swallowed (H302)
Causes skin irritation (H315)
Causes serious eye irritation (H319)
May cause respiratory irritation (H335)
The amino and hydroxyl functional groups, common to amino alcohols, can impart corrosive properties, and the aromatic ring may present additional toxicological concerns. Therefore, all waste containing this compound must be treated as hazardous waste .
Table 1: GHS Hazard Information for 1-Amino-1-(2,3-dimethylphenyl)propan-2-ol
Hazard Class
GHS Pictogram
Signal Word
Hazard Statement
Acute toxicity, Oral
GHS07: Harmful/Irritant
Warning
H302: Harmful if swallowed
Skin corrosion/irritation
GHS07: Harmful/Irritant
Warning
H315: Causes skin irritation
Serious eye damage/eye irritation
GHS07: Harmful/Irritant
Warning
H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)
GHS07: Harmful/Irritant
Warning
H335: May cause respiratory irritation
Source: Fluorochem Safety Data Sheet for 1-Amino-1-(2,3-dimethylphenyl)propan-2-ol[1]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol for any purpose, including disposal, the appropriate PPE must be worn. The causality is clear: to prevent skin and eye irritation and to avoid accidental ingestion or inhalation.
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. Always inspect gloves for tears or punctures before use.
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against splashes.
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.
Respiratory Protection: If there is a risk of generating aerosols or dust, or if working outside of a well-ventilated area, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Spill and Emergency Procedures: Preparedness is Paramount
Accidents can happen, and a well-defined spill response plan is a critical component of laboratory safety.
Immediate Actions for Spills:
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
Control Ignition Sources: If the compound is dissolved in a flammable solvent, eliminate all sources of ignition.
Ventilate: Increase ventilation in the area of the spill.
Contain: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of the neat compound.
Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
Waste Collection and Segregation: A Systematic Approach
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container material must be compatible with the chemical; for amino alcohols, high-density polyethylene (HDPE) is a suitable choice.
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name: "1-Amino-3-(2,4-dimethylphenyl)propan-2-ol," and the associated hazards (e.g., "Harmful," "Irritant").
Segregation:
Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or acid chlorides.
Keep aqueous waste streams separate from organic solvent waste streams.
Solid waste (e.g., contaminated gloves, absorbent materials) should be collected in a separate, clearly labeled container.
Disposal Protocol: Ensuring Regulatory Compliance
The disposal of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol is governed by federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).
Step-by-Step Disposal Procedure:
Waste Characterization: Based on its hazardous properties, waste containing 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol is classified as hazardous.
Accumulation: Store the labeled hazardous waste container in a designated satellite accumulation area within the laboratory. The container must be kept closed except when adding waste.
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in accumulation for the maximum allowable time (per your institution's policy and local regulations), contact your institution's EHS department to arrange for pickup.
Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal of the chemical waste. This typically involves high-temperature incineration at a permitted facility.
Never dispose of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol down the drain or in the regular trash. This is illegal and poses a significant threat to the environment and public health.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol.
Caption: Decision workflow for the safe disposal of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol.
References
Waste Classification. The University of Queensland. [Link]
EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. [Link]
Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol
For Immediate Implementation by Laboratory Personnel As a senior application scientist, my priority is to empower your research with actionable safety protocols that are both robust and grounded in the chemical's specifi...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Implementation by Laboratory Personnel
As a senior application scientist, my priority is to empower your research with actionable safety protocols that are both robust and grounded in the chemical's specific reactivity. This guide provides a comprehensive operational plan for the safe handling of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol, focusing on the critical role of Personal Protective Equipment (PPE). The following procedures are designed to be a self-validating system of safety, ensuring the well-being of all laboratory professionals.
Hazard Analysis: Understanding the Risks
Based on its structural analog, 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol is anticipated to present the following hazards:
Harmful if swallowed (H302): Ingestion can lead to adverse health effects.[1]
Causes skin irritation (H315): Direct contact with the skin is likely to cause irritation.[1]
Causes serious eye irritation (H319): Contact with the eyes can result in significant irritation.[1]
May cause respiratory irritation (H335): Inhalation of dust or vapors may irritate the respiratory tract.[1]
These hazards dictate a stringent PPE protocol to create an effective barrier between the researcher and the chemical.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is the most direct and critical control measure for safe handling. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol.
PPE Component
Specification
Rationale for Use
Eye and Face Protection
Chemical safety goggles or a full-face shield.[2][3]
To protect against splashes and airborne particles that can cause serious eye irritation. Standard safety glasses are insufficient.
To protect the skin and personal clothing from accidental spills and contamination.
Respiratory Protection
Use in a well-ventilated area or a chemical fume hood.[2][4]
To mitigate the risk of respiratory tract irritation from dust or vapors.
Step-by-Step Handling and Disposal Procedures
Adherence to a strict, procedural workflow is essential for minimizing exposure and ensuring a safe laboratory environment.
Preparation and Handling Workflow
This workflow is designed to be a closed-loop system, accounting for every stage of the chemical's use.
Caption: A procedural workflow for the safe handling of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol.
Detailed Procedural Steps
Donning PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.
Workspace Preparation: Ensure that the chemical fume hood is operational and provides adequate ventilation.[2][4] All necessary equipment and spill cleanup materials should be within arm's reach.
Chemical Handling:
Dispense and weigh the chemical within the fume hood to contain any dust or vapors.[4]
Avoid direct contact with skin, eyes, and clothing.[2][5]
Keep the container tightly closed when not in use.[2][4]
Emergency Procedures:
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and water.[3][5] Seek medical attention if irritation persists.
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
Disposal:
All waste materials, including contaminated PPE, should be collected in a designated and properly labeled hazardous waste container.
Dispose of the chemical waste in accordance with all local, state, and federal regulations. Consult your institution's environmental health and safety department for specific guidance.
Logical Framework for Safety
The following diagram illustrates the logical relationship between the chemical's hazards and the corresponding protective measures.
Caption: The relationship between chemical hazards and prescribed PPE.
By understanding the causality behind each safety recommendation, researchers can cultivate a proactive safety culture that extends beyond mere compliance. This guide serves as a foundational document for the safe and effective use of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol in your critical research endeavors.
References
Acros Organics. (n.d.). Material Safety Data Sheet: 3-Diethylaminophenol, granulated. Retrieved from [Link]